molecular formula Cl3Ti B8796217 Titanous chloride

Titanous chloride

Cat. No.: B8796217
M. Wt: 154.22 g/mol
InChI Key: YONPGGFAJWQGJC-UHFFFAOYSA-K
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Description

Titanous chloride (TiCl3), also known as titanium(III) chloride, is a transition metal chloride with the chemical formula TiCl3 and a molecular weight of 118.77 g/mol . It exists in multiple crystalline forms (α, β, γ) and is highly hygroscopic, reacting violently with water to release hydrogen chloride (HCl) gas . TiCl3 is a strong reducing agent, with titanium in the +3 oxidation state, and is used in organic synthesis, catalysis (e.g., Ziegler-Natta polymerization), and materials science . Its CAS number is 7705-07-9, and it is typically stored under inert conditions due to its sensitivity to moisture and oxygen .

Preparation Methods

Hydrogen Reduction of Titanium Tetrachloride

The reduction of TiCl₄ with hydrogen gas (H₂) is a foundational method for TiCl₃ synthesis. As detailed in patent CN103298742B, this process involves bubbling a vapor mixture of TiCl₄ and H₂ through a molten alkali metal salt bath (e.g., NaCl-KCl) at temperatures between 300°C and 1400°C . The molar ratio of H₂ to TiCl₄ is critical, with optimal results achieved at 2:1, yielding titanium subchlorides (TiCl₃ and TiCl₂) through the reaction:

2TiCl4+H22HCl+2TiCl32 \, \text{TiCl}4 + \text{H}2 \rightarrow 2 \, \text{HCl} + 2 \, \text{TiCl}_3

The molten salt acts as a stabilizer, preventing volatilization of intermediates and enabling continuous operation. For instance, a 90-liter reactor maintained at 700°C with an equimolar NaCl-KCl bath produced 2000 g/h of titanium metal alongside TiCl₃ . Post-reduction, unreacted TiCl₄ and H₂ are recycled, enhancing efficiency. Challenges include managing HCl byproducts and ensuring consistent H₂ purity, as impurities can deactivate catalysts or introduce oxygen contaminants .

Metallothermic Reduction Using Silicon or Iron

Silicon-Mediated Reduction

Patent US3261663A outlines a scalable industrial method using silicon (Si) to reduce TiCl₄ at 700–1100°C . The reaction:

3TiCl4+Si3TiCl3+SiCl43 \, \text{TiCl}4 + \text{Si} \rightarrow 3 \, \text{TiCl}3 + \text{SiCl}_4

produces TiCl₃ and silicon tetrachloride (SiCl₄), a marketable byproduct. Silicon’s low cost (∼50 kg per ton of TiCl₃) and the exothermic nature of the reaction reduce energy demands. Vapors from the reaction zone are condensed at >136°C to isolate TiCl₃, while TiCl₄ and SiCl₄ are distilled and recycled . This method yields highly dispersed TiCl₃, ideal for catalysis, but requires precise temperature control to avoid over-reduction to TiCl₂.

Iron Chloride-Based Recycling

A novel approach recovers titanium and chlorine from scrap metal using iron chloride (FeCl₂). As demonstrated in a quartz tube reactor under argon at 900–1300 K, titanium granules react with FeCl₂ to form TiCl₃ and metallic iron :

Ti+3FeCl2TiCl3+3Fe\text{Ti} + 3 \, \text{FeCl}2 \rightarrow \text{TiCl}3 + 3 \, \text{Fe}

X-ray diffraction (XRD) analysis confirmed α-iron and unreacted titanium in residues, with reaction efficiency dependent on titanium morphology (powder vs. granules) . This method aligns with circular economy principles but faces scalability hurdles due to slow reaction kinetics with granular titanium.

Electrochemical and Disproportionation Routes

Electrochemical Reduction

The CN103298742B patent describes an integrated electrochemical system where TiCl₃-rich molten salt is electrolyzed to produce titanium metal . In a NaCl-KCl bath with 5% TiCl₃, electrolysis at 700°C generates titanium at 2000 g/h while replenishing TiCl₃ via continuous TiCl₄ reduction. This closed-loop system minimizes waste but requires sophisticated infrastructure to manage salt composition and electrode stability.

Thermal Disproportionation

Heating TiCl₄ at subatmospheric pressures (e.g., 210 mmHg) and temperatures ≥900°C induces disproportionation into TiCl₃ and TiCl₂ . For example, a 74 wt% TiCl₂ yield was achieved at 900°C, with condensed TiCl₄ recycled. While energy-intensive, this method avoids reducing agents, simplifying impurity management.

Structural and Industrial Considerations

TiCl₃ exists in four polymorphs, with β-TiCl₃ forming chains of TiCl₆ octahedra linked by face-sharing . Its paramagnetic nature (from a single d electron) and violet solutions (due to Laporte-forbidden d-d transitions) are critical for catalytic applications. Industrial processes prioritize β-TiCl₃ for its high surface area and activity in polyolefin production .

Comparative Analysis of Methods

Method Conditions Yield Byproducts Advantages
Hydrogen Reduction 700°C, H₂:TiCl₄ = 2:1, NaCl-KCl bath2000 g/h TiHCl, TiCl₂Continuous operation, high purity
Silicon Reduction 700–1100°C, Si:TiCl₄ = 1:3High TiCl₃SiCl₄Low cost, marketable byproduct
FeCl₂ Recycling 900–1300 K, Ar atmosphereVariableFe metalScrap utilization, eco-friendly
Electrolysis 700°C, 5% TiCl₃ in NaCl-KCl2000 g/h TiCl₂ gasClosed-loop, minimal waste

Scientific Research Applications

Catalytic Applications

Polyolefin Production:
Titanous chloride serves as a crucial catalyst in the Ziegler-Natta polymerization process, which is fundamental for producing polyolefins like polyethylene. The effectiveness of this compound as a catalyst depends on its polymorphic form (α, β, γ, δ) and the method of preparation. The α-form is typically the most effective for industrial applications due to its higher catalytic activity .

Organic Synthesis:
In organic chemistry, this compound acts as a reducing agent in various reactions. It facilitates reductive coupling reactions and reduces oximes to imines, making it valuable in synthetic pathways for pharmaceuticals and fine chemicals. Additionally, it can reduce nitrates to ammonium ions, allowing for sequential analysis in environmental monitoring .

Environmental Applications

Desulfurization of Coal:
this compound has been investigated for its role in the desulfurization of coal. Aqueous solutions of this compound can effectively liberate hydrogen sulfide from coal-water slurries at ambient temperatures, converting this compound into titanium oxides in the process. This application is particularly relevant for reducing sulfur emissions from coal combustion .

Flue Gas Treatment:
The compound has also been explored for its potential in flue gas desulfurization processes. By treating flue gases with this compound, sulfur compounds can be removed efficiently, contributing to cleaner air and compliance with environmental regulations .

Recycling and Resource Recovery

Recycling Titanium Metal Scraps:
Recent studies have demonstrated that this compound can be utilized in recycling processes for titanium metal scraps. The compound can facilitate the recovery of titanium from waste materials through selective chlorination reactions. This approach not only recycles valuable metals but also minimizes waste generation .

Chlorination Processes:
this compound is involved in chlorination processes that enhance the manufacturing efficiency of titanium tetrachloride (TiCl₄) from titanium ores. The efficiency of these processes is influenced by the porosity of the ore used, with synthetic rutile showing superior performance compared to natural rutile due to its higher porosity .

Case Studies

Application Study Reference Findings
Polyolefin Production This compound is essential for Ziegler-Natta catalysis; α-form shows highest activity.
Desulfurization of Coal Effective at ambient temperatures; converts this compound to titanium oxides while liberating H₂S.
Recycling Titanium Scraps Demonstrated feasibility of recycling using this compound; enhances recovery efficiency.
Chlorination Efficiency Synthetic rutile showed better chlorination efficiency than natural rutile due to higher porosity.

Chemical Reactions Analysis

Redox Reactions

TiCl₃ acts as a potent reducing agent in both aqueous and non-aqueous environments:

Reaction TypeEquationConditions/NotesSource
Reduction of nitrate ionsNO3+TiCl3NH3\text{NO}_3^- + \text{TiCl}_3 \rightarrow \text{NH}_3Acidic medium; forms NH₃ and Ti(IV) species
Reduction of sulfur dioxideSO2+TiCl3S\text{SO}_2 + \text{TiCl}_3 \rightarrow \text{S}Aqueous solution; yields elemental sulfur
Oxidation by Fe³⁺/Cr₂O₇²⁻/VO₃⁻TiCl3+FeCl3TiCl4+FeCl2\text{TiCl}_3 + \text{FeCl}_3 \rightarrow \text{TiCl}_4 + \text{FeCl}_2Rapid oxidation in acidic solutions
Air oxidation (deliquescence)TiCl3+O2TiCl4+TiO2\text{TiCl}_3 + \text{O}_2 \rightarrow \text{TiCl}_4 + \text{TiO}_2Moist air; exothermic, releases HCl fumes

Thermal Decomposition and Disproportionation

Thermal treatment induces structural changes and redox disproportionation:

  • Decomposition at 440°C:
    2TiCl3ΔTiCl2+TiCl42\,\text{TiCl}_3 \xrightarrow{\Delta} \text{TiCl}_2 + \text{TiCl}_4

  • Reduction by H₂ at elevated temperatures:
    TiCl3+H2TiCl2+2HCl\text{TiCl}_3 + \text{H}_2 \rightarrow \text{TiCl}_2 + 2\,\text{HCl}

  • Reaction with O₂ above 400°C:
    4TiCl3+3O22TiCl4+2TiO24\,\text{TiCl}_3 + 3\,\text{O}_2 \rightarrow 2\,\text{TiCl}_4 + 2\,\text{TiO}_2

Hydrolysis and Aqueous Reactivity

TiCl₃ reacts vigorously with water, influenced by temperature and pH:

  • Room-temperature hydrolysis :
    TiCl3+3H2OTi(OH)3+3HCl\text{TiCl}_3 + 3\,\text{H}_2\text{O} \rightarrow \text{Ti(OH)}_3 + 3\,\text{HCl}

  • High-temperature hydrolysis (600°C):
    2TiCl3+H2O2TiOCl+4HCl2\,\text{TiCl}_3 + \text{H}_2\text{O} \rightarrow 2\,\text{TiOCl} + 4\,\text{HCl}

  • Acidic solutions slowly oxidize in air:
    4Ti3++O2+2H2O4TiO2++4H+4\,\text{Ti}^{3+} + \text{O}_2 + 2\,\text{H}_2\text{O} \rightarrow 4\,\text{TiO}^{2+} + 4\,\text{H}^+

Coordination Chemistry

TiCl₃ forms stable complexes with Lewis bases, altering its electronic and catalytic properties:

LigandComplex FormedStructure/PropertiesSource
Tetrahydrofuran (THF)TiCl3(THF)3\text{TiCl}_3(\text{THF})_3Meridional geometry; light-blue color
DimethylamineTiCl3(NHMe2)3\text{TiCl}_3(\text{NHMe}_2)_3Dark green; octahedral coordination
Acetylacetonate (acac)Ti(acac)3\text{Ti}(\text{acac})_3Blue-colored complex; redox-active

Reactions with Metals and Halides

TiCl₃ participates in metal displacement and halide-exchange reactions:

  • Reduction by alkali metals :
    TiCl3+3NaTi+3NaCl\text{TiCl}_3 + 3\,\text{Na} \rightarrow \text{Ti} + 3\,\text{NaCl}

  • Reaction with HCl at high temperatures:
    TiCl3+HClTiCl4+12H2\text{TiCl}_3 + \text{HCl} \rightarrow \text{TiCl}_4 + \tfrac{1}{2}\,\text{H}_2

  • Ternary halide formation (e.g., CsTi₂Cl₇):
    CsCl+2TiCl3CsTi2Cl7\text{CsCl} + 2\,\text{TiCl}_3 \rightarrow \text{CsTi}_2\text{Cl}_7

Comparison with Similar Compounds

Titanium(IV) Chloride (TiCl4)

Property TiCl3 TiCl4
Oxidation State +3 +4
Physical State Purple crystalline solid Colorless fuming liquid
Melting Point Decomposes at ~440°C -25°C
Boiling Point N/A (decomposes) 135–136°C
Reactivity Strong reducing agent Lewis acid; hydrolyzes violently
Applications Polymerization catalyst TiO2 production, smoke screens

TiCl4 is more thermally stable but less reducing than TiCl3. Its higher oxidation state (+4) makes it a stronger Lewis acid, widely used in industrial processes like TiO2 pigment synthesis .

Stannous Chloride (SnCl2)

Property TiCl3 SnCl2
Oxidation State +3 +2
Hydrate Form Not commonly hydrated SnCl2·2H2O (common)
Melting Point ~440°C (decomposes) 37.7°C (anhydrous)
Redox Potential E° = -0.37 V (acidic) E° = +0.15 V (acidic)
Applications Organic synthesis, catalysis Electroplating, food preservative

SnCl2 is less reducing than TiCl3 and exhibits dual behavior as a reducing agent and Lewis acid. Its dihydrate form is stable and widely used in tin electroplating .

Tantalum(V) Chloride (TaCl5)

Property TiCl3 TaCl5
Oxidation State +3 +5
Physical State Solid Yellow crystalline solid
Melting Point ~440°C (decomposes) 216°C
Hydrolysis Releases HCl Forms TaOCl3 and HCl
Applications Catalysis, reducing agent Semiconductor manufacturing, optics

TaCl5’s higher oxidation state (+5) and stability at elevated temperatures make it suitable for high-purity tantalum coatings in electronics, unlike TiCl3’s redox-driven applications .

Nickel(II) Chloride Hexahydrate ([Ni(H2O)6]Cl2)

Property TiCl3 [Ni(H2O)6]Cl2
Structure Ionic lattice Octahedral coordination complex
Solubility Soluble in ethanol, HCl Highly soluble in water
Magnetic Properties Paramagnetic Paramagnetic (high-spin Ni<sup>2+</sup>)
Applications Catalysis Electroplating, battery electrolytes

Unlike TiCl3, nickel(II) chloride forms stable coordination complexes with water, enabling its use in aqueous electroplating and catalysis .

Properties

Molecular Formula

Cl3Ti

Molecular Weight

154.22 g/mol

IUPAC Name

titanium(3+);trichloride

InChI

InChI=1S/3ClH.Ti/h3*1H;/q;;;+3/p-3

InChI Key

YONPGGFAJWQGJC-UHFFFAOYSA-K

Canonical SMILES

[Cl-].[Cl-].[Cl-].[Ti+3]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Titanium trichloride composition (A) of 11.0 g was suspended in 55 ml of toluene and iodine and di-isoamyl ether were added in amounts to give a molar ratio of titanium trichloride composition (A)/I2 /di-isoamyl ether of 1.0/0.1/1.0 and then reacted at 80° C. for one hour to obtain titanium trichloride solid catalyst. This catalyst is referred to as titanium trichloride solid catalyst (II).
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